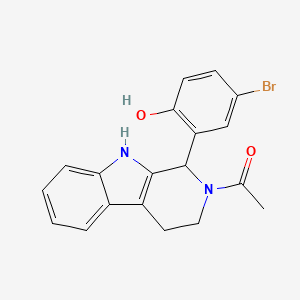
2-(2-acetyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)-4-bromophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-acetyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)-4-bromophenol, also known as harmine, is a natural beta-carboline alkaloid found in several plant species, including Banisteriopsis caapi, Peganum harmala, and Passiflora incarnata. Harmine has been used for centuries in traditional medicine for its psychoactive and spiritual properties. In recent years, harmine has gained attention in scientific research due to its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
作用机制
Harmine exerts its biological effects by inhibiting several enzymes, including monoamine oxidase A (MAO-A), protein kinase C (PKC), and glycogen synthase kinase-3β (GSK-3β). Harmine inhibits MAO-A, an enzyme that metabolizes monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine, which are involved in mood regulation and cognitive function. By inhibiting MAO-A, 2-(2-acetyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)-4-bromophenol increases the levels of these neurotransmitters in the brain, which may contribute to its psychoactive effects.
Harmine also inhibits PKC, an enzyme that regulates several cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PKC, 2-(2-acetyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)-4-bromophenol induces apoptosis in cancer cells and reduces the aggregation of beta-amyloid and tau proteins in Alzheimer's disease.
Biochemical and physiological effects:
Harmine has several biochemical and physiological effects, including psychoactive, anti-cancer, and neuroprotective effects. Harmine has been shown to induce a state of altered consciousness, characterized by visual hallucinations, enhanced sensory perception, and altered mood. Harmine also has anti-cancer effects by inhibiting cancer cell proliferation and inducing apoptosis. Harmine has neuroprotective effects by inhibiting the aggregation of beta-amyloid and tau proteins and increasing the production of BDNF.
实验室实验的优点和局限性
One of the advantages of using 2-(2-acetyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)-4-bromophenol in lab experiments is its low toxicity and high specificity for its target enzymes. Harmine has been extensively studied in vitro and in vivo, and its effects have been well characterized. However, one of the limitations of using 2-(2-acetyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)-4-bromophenol in lab experiments is its low solubility in water, which may limit its bioavailability and efficacy. Another limitation is the potential for 2-(2-acetyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)-4-bromophenol to interact with other drugs or compounds, which may affect its biological effects.
未来方向
There are several future directions for 2-(2-acetyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)-4-bromophenol research, including the development of 2-(2-acetyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)-4-bromophenol derivatives with increased solubility and efficacy. The use of 2-(2-acetyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)-4-bromophenol in combination with other drugs or compounds may also enhance its therapeutic effects. Further studies are needed to investigate the potential of 2-(2-acetyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)-4-bromophenol in the treatment of other diseases, such as depression and anxiety disorders. The use of 2-(2-acetyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)-4-bromophenol in clinical trials may also provide valuable insights into its safety and efficacy in humans.
合成方法
Harmine can be synthesized using several methods, including the extraction from natural sources, chemical synthesis, and microbial fermentation. The most common method for 2-(2-acetyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)-4-bromophenol synthesis is the extraction from the seeds of Peganum harmala or Banisteriopsis caapi. The seeds are crushed and soaked in a solvent, such as methanol or ethanol, to extract the 2-(2-acetyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)-4-bromophenol alkaloids. The extract is then purified using various techniques, such as chromatography, to obtain pure 2-(2-acetyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)-4-bromophenol.
科学研究应用
Harmine has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising applications of 2-(2-acetyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)-4-bromophenol is in cancer treatment. Harmine has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells. Harmine induces apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway. Harmine also inhibits the activity of several enzymes involved in cancer cell proliferation and metastasis.
Another potential application of 2-(2-acetyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)-4-bromophenol is in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Harmine has been shown to inhibit the aggregation of beta-amyloid and tau proteins, which are the hallmark features of Alzheimer's disease. Harmine also increases the production of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons, which is reduced in Parkinson's disease.
属性
IUPAC Name |
1-[1-(5-bromo-2-hydroxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O2/c1-11(23)22-9-8-14-13-4-2-3-5-16(13)21-18(14)19(22)15-10-12(20)6-7-17(15)24/h2-7,10,19,21,24H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJLYYGYFMHRER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1C3=C(C=CC(=C3)Br)O)NC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(5-Bromo-2-hydroxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

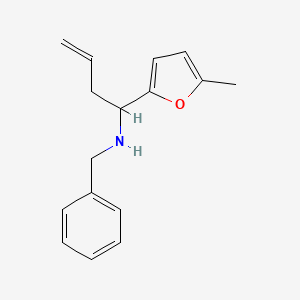
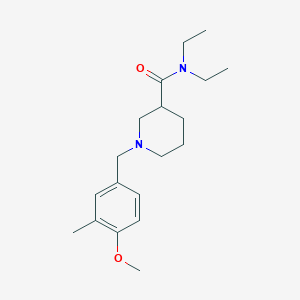
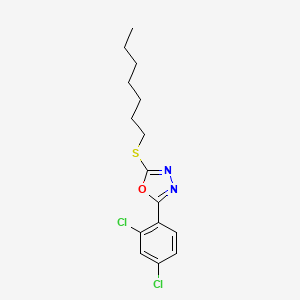
![5-{[1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B4894563.png)
![2,4,5-trimethoxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide](/img/structure/B4894569.png)

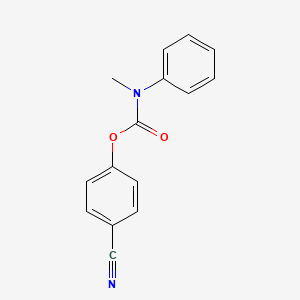
![5-methyl-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-1,3-oxazole-4-carboxamide](/img/structure/B4894594.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[2-(2-methylphenoxy)propanoyl]piperazine](/img/structure/B4894597.png)
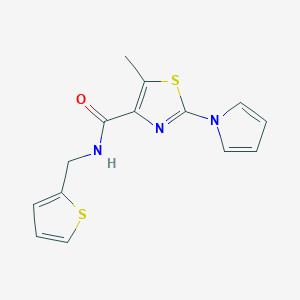
![[4-(2-chlorobenzyl)-1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]methanol](/img/structure/B4894608.png)
![2-{3-[2-(1,3-benzodioxol-5-ylamino)-1,3-thiazol-4-yl]phenyl}-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B4894622.png)
![N-[5-(1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B4894639.png)
![4-bromo-N-[2-(tert-butylthio)ethyl]benzenesulfonamide](/img/structure/B4894654.png)